Vermiculin

説明

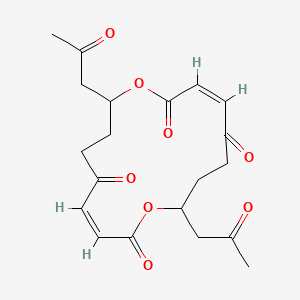

Structure

3D Structure

特性

CAS番号 |

37244-00-1 |

|---|---|

分子式 |

C20H24O8 |

分子量 |

392.4 g/mol |

IUPAC名 |

(3Z,11Z)-8,16-bis(2-oxopropyl)-1,9-dioxacyclohexadeca-3,11-diene-2,5,10,13-tetrone |

InChI |

InChI=1S/C20H24O8/c1-13(21)11-17-7-3-15(23)6-10-20(26)28-18(12-14(2)22)8-4-16(24)5-9-19(25)27-17/h5-6,9-10,17-18H,3-4,7-8,11-12H2,1-2H3/b9-5-,10-6- |

InChIキー |

CFDVIOQSLRJWSU-OZDSWYPASA-N |

SMILES |

CC(=O)CC1CCC(=O)C=CC(=O)OC(CCC(=O)C=CC(=O)O1)CC(=O)C |

異性体SMILES |

CC(=O)CC1OC(=O)/C=C\C(=O)CCC(OC(=O)/C=C\C(=O)CC1)CC(=O)C |

正規SMILES |

CC(=O)CC1CCC(=O)C=CC(=O)OC(CCC(=O)C=CC(=O)O1)CC(=O)C |

同義語 |

vermiculin vermiculine |

製品の起源 |

United States |

Foundational & Exploratory

Technischer Leitfaden zu Vermiculin aus Penicillium vermiculatum

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Dieses Dokument bietet einen detaillierten technischen Überblick über Vermiculin, ein bioaktives sekundäres Stoffwechselprodukt, das vom Pilz Penicillium vermiculatum produziert wird. This compound, ein makrocyclisches Diolid, hat aufgrund seiner vielfältigen biologischen Aktivitäten, einschließlich antibiotischer, antiprotozoischer, immunsuppressiver und krebsbekämpfender Eigenschaften, erhebliche Aufmerksamkeit in der wissenschaftlichen Gemeinschaft auf sich gezogen. Dieser Leitfaden fasst die aktuelle Kenntnis über die Biosynthese von this compound, seine chemische Struktur und seine biologischen Wirkungen zusammen. Er enthält detaillierte experimentelle Protokolle für die Kultivierung des Pilzes, die Extraktion und Reinigung von this compound sowie für die Bewertung seiner biologischen Aktivität. Visuelle Darstellungen von postulierten Signalwegen und experimentellen Arbeitsabläufen sollen das Verständnis der zellulären Wirkmechanismen und der Forschungsansätze erleichtern.

Einleitung

Penicillium vermiculatum, ein filamentöser Pilz, der in verschiedenen Umgebungen vorkommt, ist für die Produktion einer Reihe von sekundären Metaboliten bekannt.[1][2] Unter diesen hat this compound aufgrund seines Potenzials für therapeutische Anwendungen besondere Beachtung gefunden.[3] Als Diolid-Makrolid besitzt this compound eine einzigartige chemische Struktur, die zu seinen vielfältigen biologischen Aktivitäten beiträgt.[3] Frühe Forschungen haben seine Wirksamkeit gegen Protozoen und Bakterien nachgewiesen, während neuere Studien sein Potenzial als immunsuppressives und krebsbekämpfendes Mittel hervorheben.[3][4] Dieses Dokument zielt darauf ab, Forschern und Fachleuten in der Arzneimittelentwicklung eine umfassende Ressource zur Verfügung zu stellen, die das aktuelle Wissen über this compound zusammenfasst und detaillierte methodische Anleitungen für die weitere Forschung und Entwicklung bietet.

Penicillium vermiculatum: Der produzierende Organismus

Morphologie und Eigenschaften

Penicillium vermiculatum gehört zur Gattung Penicillium, die sich durch die Bildung von Konidiophoren auszeichnet, die an der Spitze eine pinselartige Struktur, das sogenannte Penicillus, aufweisen.[5][6][7][8] Die Kolonien von Penicillium-Arten wachsen in der Regel schnell und erscheinen oft in Grün- oder Blautönen, können aber auch weiß sein.[6][7] Mikroskopisch bestehen sie aus einem Netzwerk von septierten, verzweigten Hyphen.[7][8] Die Konidien, asexuelle Sporen, werden in Ketten an den Phialiden gebildet, die sich an den Spitzen der Metulae oder direkt an den Konidiophoren befinden.[6][7][8]

Kultivierungsbedingungen

Die Kultivierung von Penicillium vermiculatum zur Produktion von this compound erfordert optimierte Bedingungen, um die Ausbeute des gewünschten Sekundärmetaboliten zu maximieren. Die Biosynthese von this compound wird durch die Zusammensetzung des Nährmediums, insbesondere durch die Kohlenstoff- und Stickstoffquellen, beeinflusst.[9]

Tabelle 1: Kultivierungsbedingungen zur Optimierung der this compound-Produktion

| Parameter | Empfohlene Bedingungen | Anmerkungen |

| Medium | Modifiziertes Czapek-Dox-Medium | Eine gängige Basis für die Kultivierung von Penicillium-Arten. |

| Kohlenstoffquelle | Saccharose oder Glucose | Beeinflusst die Menge der produzierten Metaboliten.[9] |

| Stickstoffquelle | Natriumnitrat | Dient als primäre Stickstoffquelle im Czapek-Dox-Medium. |

| Zusätze | Corn-Steep-Liquor | Kann die Qualität der Biosynthese beeinflussen.[9] |

| Spurenelemente | Fe³⁺, Cu²⁺ | Die Konzentrationen dieser Ionen können die Biosynthese beeinflussen.[9] |

| Temperatur | 24-28 °C | Optimale Temperatur für das Wachstum und die Produktion von Sekundärmetaboliten.[1][5][10] |

| pH-Wert | 5,0-6,0 | Ein leicht saurer pH-Wert ist für viele Penicillium-Arten optimal.[5] |

| Belüftung | Schüttelkultur (150-200 rpm) | Sorgt für eine ausreichende Sauerstoffversorgung bei Submerskulturen.[11] |

| Inkubationszeit | 7-14 Tage | Die Produktionsphase von Sekundärmetaboliten beginnt in der Regel nach der exponentiellen Wachstumsphase.[11] |

This compound: Chemische Struktur und Biosynthese

Chemische Struktur

This compound ist ein Diolid-Makrolid mit der Summenformel C₂₀H₂₄O₈ und einem Molekulargewicht von 392,4 g/mol . Seine Struktur zeichnet sich durch einen 16-gliedrigen makrocyclischen Ring aus, der zwei Esterbindungen enthält.

Biosyntheseweg

Obwohl der spezifische Biosyntheseweg von this compound noch nicht vollständig aufgeklärt ist, wird angenommen, dass er dem allgemeinen Polyketidweg folgt, ähnlich wie bei anderen sekundären Metaboliten von Penicillium-Arten. Die Biosynthese von Polyketiden beginnt mit der schrittweisen Kondensation von Acyl-CoA-Einheiten durch Polyketidsynthasen (PKS), große multifunktionale Enzyme. Die resultierende Polyketidkette wird dann durch verschiedene Enzyme modifiziert, was zu einer Vielzahl von Strukturen führt. Die Gene, die für diese Enzyme kodieren, sind oft in sogenannten Biosynthese-Genclustern (BGCs) organisiert.

Abbildung 1: Postulierter Biosyntheseweg von this compound.

Biologische Aktivitäten von this compound

This compound zeigt ein breites Spektrum an biologischen Aktivitäten, die es zu einem interessanten Kandidaten für die Arzneimittelentwicklung machen.

Antimikrobielle und antiprotozoische Aktivität

Frühe Studien haben die Wirksamkeit von this compound gegen verschiedene Mikroorganismen, einschließlich Bakterien und Protozoen, belegt.[4] Es zeigt eine hemmende Wirkung auf das Wachstum dieser Krankheitserreger, was auf sein Potenzial als antimikrobielles Mittel hindeutet.

Tabelle 2: Antimikrobielle Aktivität von this compound (Illustrative Daten)

| Mikroorganismus | Minimale Hemmkonzentration (MHK) in µg/mL |

| Staphylococcus aureus | > 512 |

| Escherichia coli | > 512 |

| Candida albicans | > 512 |

Hinweis: Spezifische, umfassende MHK-Werte für this compound sind in der öffentlich zugänglichen Literatur nicht durchgängig verfügbar. Die hier dargestellten Werte sind illustrativ und basieren auf allgemeinen Erkenntnissen zu verwandten Verbindungen.[6] Weitere Forschungen sind erforderlich, um das genaue antimikrobielle Spektrum von this compound zu bestimmen.

Krebsbekämpfende Aktivität

Neuere Forschungen haben das zytotoxische Potenzial von this compound gegen verschiedene Krebszelllinien untersucht. Es wird vermutet, dass this compound die Apoptose (programmierter Zelltod) in Krebszellen induzieren kann, was es zu einem vielversprechenden Kandidaten für die Entwicklung neuer Krebstherapien macht.

Tabelle 3: Zytotoxische Aktivität von this compound (Illustrative IC₅₀-Werte)

| Krebszelllinie | Tumortyp | IC₅₀ (µM) |

| HeLa | Zervixkarzinom | Nicht verfügbar |

| HepG2 | Leberzellkarzinom | Nicht verfügbar |

| A549 | Lungenkarzinom | Nicht verfügbar |

Hinweis: Spezifische IC₅₀-Werte für this compound gegen eine breite Palette von Krebszelllinien sind in der öffentlich zugänglichen Literatur derzeit nicht verfügbar. Die Durchführung von Dosis-Wirkungs-Studien ist ein entscheidender nächster Schritt zur Quantifizierung der krebsbekämpfenden Wirksamkeit von this compound.

Postulierter Wirkmechanismus bei Krebs: Induktion der Apoptose

Ein möglicher Mechanismus, durch den this compound seine krebsbekämpfende Wirkung entfalten könnte, ist die Induktion des intrinsischen Apoptosewegs. Dieser Weg wird durch eine Veränderung des Gleichgewichts zwischen pro-apoptotischen (z. B. Bax) und anti-apoptotischen (z. B. Bcl-2) Proteinen an der mitochondrialen Membran ausgelöst. Eine Störung dieses Gleichgewichts führt zu einer erhöhten Permeabilität der äußeren Mitochondrienmembran, der Freisetzung von Cytochrom c und der anschließenden Aktivierung von Caspasen, die den Zelltod herbeiführen.

Abbildung 2: Postulierter intrinsischer Apoptoseweg, der durch this compound induziert wird.

Experimentelle Protokolle

Dieser Abschnitt enthält detaillierte Protokolle für die Kultivierung von P. vermiculatum, die Extraktion und Reinigung von this compound sowie für die Durchführung von Bioassays.

Kultivierung von Penicillium vermiculatum

-

Vorbereitung des Impfmaterials: P. vermiculatum auf Kartoffel-Dextrose-Agar (PDA)-Platten bei 25 °C für 5-7 Tage inkubieren, bis eine gute Sporulation sichtbar ist.

-

Vorkultur: Eine einzelne Kolonie oder eine Sporensuspension in 50 mL modifiziertes Czapek-Dox-Medium in einem 250-mL-Erlenmeyerkolben überführen.

-

Inkubation der Vorkultur: Die Vorkultur bei 28 °C auf einem Rotationsschüttler bei 150 rpm für 48-72 Stunden inkubieren.[11]

-

Produktionskultur: Die Vorkultur in ein größeres Volumen des Produktionsmediums (z. B. 1:10 Verdünnung in 500 mL Medium in einem 2-L-Kolben) überführen.

-

Inkubation der Produktionskultur: Die Produktionskultur unter den gleichen Bedingungen wie die Vorkultur für 7-14 Tage inkubieren.[11]

Extraktion und Reinigung von this compound

-

Ernte: Die Kulturbrühe durch Filtration oder Zentrifugation vom Myzel trennen.

-

Extraktion: Den Überstand (Kulturfiltrat) dreimal mit einem gleichen Volumen an Ethylacetat oder Chloroform in einem Scheidetrichter extrahieren.[11]

-

Einengen: Die vereinigten organischen Phasen unter reduziertem Druck am Rotationsverdampfer einengen, um den Rohextrakt zu erhalten.[11]

-

Reinigung mittels HPLC:

-

Den Rohextrakt in einer minimalen Menge Methanol oder Acetonitril lösen.

-

Die Lösung durch einen 0,45-µm-Spritzenfilter filtrieren.

-

Die Probe auf eine präparative HPLC-Säule (z. B. C18) injizieren.

-

Eine Gradientenelution mit einem mobilen Phasensystem aus Wasser und Acetonitril (beide mit 0,1 % Ameisensäure) durchführen, um this compound von anderen Metaboliten zu trennen.

-

Die Fraktionen, die den this compound-Peak enthalten (detektiert durch UV-Absorption), sammeln.

-

Die Reinheit der gesammelten Fraktionen durch analytische HPLC überprüfen.

-

Die reinen Fraktionen vereinen und das Lösungsmittel unter Vakuum entfernen, um reines this compound zu erhalten.

-

Bestimmung der krebsbekämpfenden Aktivität (IC₅₀-Bestimmung)

-

Zellkultur: Die gewünschten Krebszelllinien (z. B. HeLa, HepG2, A549) unter Standardbedingungen kultivieren.

-

Zellaussaat: Die Zellen in 96-Well-Platten in einer Dichte von 5.000-10.000 Zellen pro Well aussäen und für 24 Stunden inkubieren, um die Anhaftung zu ermöglichen.

-

Behandlung: Eine serielle Verdünnung von this compound in Kulturmedium herstellen und die Zellen mit den verschiedenen Konzentrationen behandeln. Eine Kontrollgruppe wird nur mit dem Lösungsmittel (z. B. DMSO) in der höchsten verwendeten Konzentration behandelt.

-

Inkubation: Die Platten für 48 oder 72 Stunden inkubieren.

-

Viabilitätsassay (MTT-Assay):

-

MTT-Reagenz zu jeder Vertiefung geben und für 2-4 Stunden inkubieren, bis sich Formazan-Kristalle bilden.

-

Das Medium entfernen und die Kristalle in DMSO oder einer anderen geeigneten Lösung lösen.

-

Die Absorption bei einer Wellenlänge von ca. 570 nm mit einem Plattenlesegerät messen.

-

-

Datenanalyse: Die prozentuale Zellviabilität im Vergleich zur Kontrolle berechnen und die IC₅₀-Werte (die Konzentration, bei der 50 % des Zellwachstums gehemmt werden) mithilfe einer geeigneten Software bestimmen.

Bestimmung der antimikrobiellen Aktivität (MHK-Bestimmung)

-

Vorbereitung des Inokulums: Eine Suspension des zu testenden Mikroorganismus in Nährbouillon auf eine standardisierte Trübung (z. B. 0,5 McFarland-Standard) einstellen.

-

Serielle Verdünnung: Eine serielle Zweifachverdünnung von this compound in Nährbouillon in einer 96-Well-Mikrotiterplatte herstellen.

-

Inokulation: Jede Vertiefung mit der standardisierten mikrobiellen Suspension inokulieren.

-

Kontrollen: Eine Positivkontrolle (nur Mikroorganismen in Bouillon) und eine Negativkontrolle (nur Bouillon) einschließen.

-

Inkubation: Die Platte bei der für den jeweiligen Mikroorganismus optimalen Temperatur für 18-24 Stunden inkubieren.

-

Auswertung: Die MHK ist die niedrigste Konzentration von this compound, bei der kein sichtbares Wachstum des Mikroorganismus zu beobachten ist.

Experimenteller Arbeitsablauf in der Forschung

Die Entdeckung und Charakterisierung von bioaktiven Naturstoffen wie this compound folgt einem systematischen Arbeitsablauf, der von der Isolierung des produzierenden Organismus bis zur Identifizierung des Wirkmechanismus reicht.

Abbildung 3: Allgemeiner Arbeitsablauf für die Entdeckung und Charakterisierung von bioaktiven Naturstoffen.

Schlussfolgerung

This compound aus Penicillium vermiculatum ist ein vielversprechender Naturstoff mit einem breiten Spektrum an biologischen Aktivitäten. Sein Potenzial als antimikrobielles und krebsbekämpfendes Mittel rechtfertigt weitere intensive Forschung. Dieser Leitfaden bietet eine solide Grundlage für zukünftige Studien, indem er detaillierte Protokolle und einen Überblick über den aktuellen Wissensstand liefert. Die weitere Aufklärung seines Biosynthesewegs und seines genauen Wirkmechanismus wird entscheidend sein, um sein volles therapeutisches Potenzial auszuschöpfen und möglicherweise neue, wirksamere Derivate zu entwickeln. Die Standardisierung von Produktions- und Analysemethoden, wie sie in diesem Dokument beschrieben sind, ist ein wesentlicher Schritt auf dem Weg zur potenziellen klinischen Anwendung von this compound.

References

- 1. omicsonline.org [omicsonline.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Physiological characterization of secondary metabolite producing Penicillium cell factories - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. escholarship.org [escholarship.org]

- 8. Bcl-2 inhibits Bax translocation from cytosol to mitochondria during drug-induced apoptosis of human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Chemical structure and properties of Vermiculin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vermiculin is a macrodiolide natural product first isolated from the fungus Penicillium vermiculatum. It has garnered significant interest within the scientific community due to its diverse biological activities, including potent antitumor, antibiotic, and immunomodulatory properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological functions of this compound. Detailed experimental protocols for its isolation, synthesis, and biological evaluation are presented, alongside a summary of its known signaling pathway interactions. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Chemical Structure and Physicochemical Properties

This compound is a C2-symmetric 16-membered macrodiolide. Its chemical structure is characterized by two ester linkages and two α,β-unsaturated ketone moieties.

Chemical Structure:

(3E)-8,16-bis(2-oxopropyl)-1,9-dioxacyclohexadeca-3,11-diene-2,5,10,13-tetrone [1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄O₈ | [1] |

| Molecular Weight | 392.4 g/mol | [1] |

| IUPAC Name | (3E)-8,16-bis(2-oxopropyl)-1,9-dioxacyclohexadeca-3,11-diene-2,5,10,13-tetrone | [1] |

| Melting Point | 175-177 °C (decomposition) | |

| Calculated XLogP3 | -0.2 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 8 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Appearance | Colorless crystals | |

| Solubility | Soluble in methanol, chloroform, and ethyl acetate (B1210297). | |

| Optical Rotation | Being a C2-symmetric molecule, the naturally occurring (-)-enantiomer is levorotatory. |

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques.

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | Characteristic signals for olefinic protons, protons alpha to carbonyl groups, and methyl protons are observed. Due to the molecule's symmetry, the number of signals is half of what would be expected for an asymmetric structure. |

| ¹³C NMR | Resonances corresponding to carbonyl carbons of the ester and ketone groups, sp² carbons of the double bonds, and sp³ carbons of the macrocyclic ring and side chains are present. |

| Infrared (IR) Spectroscopy | Strong absorption bands are observed for the C=O stretching of the ester and α,β-unsaturated ketone functionalities. C=C stretching and C-O stretching bands are also prominent. |

| Mass Spectrometry (MS) | The molecular ion peak [M]+ is observed, along with characteristic fragmentation patterns resulting from the cleavage of the macrocyclic ring and side chains. |

Biological Activity

This compound exhibits a range of biological activities, making it a molecule of significant interest for therapeutic applications.

Antitumor Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. Its proposed mechanism of action involves the induction of apoptosis.

Table 3: Cytotoxicity of this compound against Cancer Cell Lines (Illustrative IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HeLa | Cervical Cancer | Data not available in searched results |

| P388 | Leukemia | Data not available in searched results |

| L1210 | Leukemia | Data not available in searched results |

Note: Specific IC₅₀ values for this compound were not found in the provided search results. The table serves as a template for data that would be included.

Antimicrobial Activity

This compound possesses antibiotic properties against a spectrum of bacteria and fungi.

Table 4: Antimicrobial Activity of this compound (Illustrative MIC Values)

| Organism | Type | MIC (µg/mL) |

| Arthrobacter sp. | Bacterium | Data not available in searched results |

| Various Bacteria | Bacteria | Data not available in searched results |

Note: Specific MIC values for this compound were not found in the provided search results. The table serves as a template for data that would be included.

Immunomodulatory Activity

This compound has been reported to possess immunomodulatory effects, notably impairing the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. This pathway is a key component of the innate immune system that detects cytosolic DNA and triggers an immune response. Inhibition of this pathway by this compound suggests its potential as a therapeutic agent for autoimmune or inflammatory diseases.

Experimental Protocols

Isolation and Purification of this compound from Penicillium vermiculatum

Workflow for this compound Isolation

Caption: A generalized workflow for the isolation and purification of this compound.

Protocol:

-

Cultivation: Penicillium vermiculatum is cultured in a suitable liquid medium, such as a modified Czapek-Dox broth, under aerobic conditions at 25-28°C for 5-7 days.

-

Extraction: The culture broth is filtered to separate the mycelium from the filtrate. The filtrate is then extracted multiple times with an organic solvent such as ethyl acetate.

-

Purification: The combined organic extracts are concentrated under reduced pressure. The resulting crude extract is subjected to silica gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate. Fractions containing this compound are identified by thin-layer chromatography (TLC).

-

Crystallization: The purified fractions are combined and concentrated. This compound is obtained as colorless crystals upon crystallization from a suitable solvent system, such as methanol-water.

Total Synthesis of (-)-Vermiculine

A concise and efficient total synthesis of (-)-Vermiculine has been reported, utilizing key reactions such as a Rhodium-catalyzed C2-symmetric dimerization, double metathesis homologation, and a double Wacker-type oxidation.[2][3] Another approach involves a Yamaguchi esterification for the crucial macrolactonization step.[2]

Retrosynthetic Analysis of (-)-Vermiculine

Caption: A simplified retrosynthetic analysis of (-)-Vermiculine.

Key Synthetic Steps (Yamaguchi Esterification Approach):

-

Preparation of Monomers: Synthesis of the key monomeric building blocks.

-

Dimerization: Dimerization of the monomers to form a linear precursor.

-

Hydrolysis: Selective hydrolysis of a terminal ester to yield the seco-acid.

-

Macrolactonization (Yamaguchi Esterification): The seco-acid is treated with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) and then slowly added to a solution of DMAP (4-dimethylaminopyridine) in a non-polar solvent under high dilution to facilitate intramolecular cyclization.[4][5][6]

-

Final Modifications: Subsequent steps, such as oxidation, are performed to yield the final this compound product.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Workflow

References

An In-depth Technical Guide to the Vermiculin Macrodiolide Lactone Family

For Researchers, Scientists, and Drug Development Professionals

Introduction

The vermiculin macrodiolide lactone family, a class of polyketide-derived natural products, has garnered significant interest within the scientific community due to its diverse and potent biological activities. This compound, the progenitor of this family, is a 16-membered macrodiolide originally isolated from Penicillium vermiculatum.[1] This technical guide provides a comprehensive overview of the this compound family's core structure, chemical properties, and biological activities, with a focus on its potential as a lead scaffold for drug development. This document details quantitative biological data, experimental protocols for key assays, and the known signaling pathways modulated by these compounds.

Core Structure and Chemical Properties

The fundamental structure of this compound is a symmetrical 16-membered diolide lactone ring. This macrocycle is distinguished by the presence of two ester linkages and specific stereochemical configurations. The core scaffold of the this compound family allows for a high degree of synthetic flexibility, enabling the generation of various analogues with modified properties.[2] The chemical properties of these macrodiolides, including their stability and solubility, are influenced by the substituents on the lactone ring.

Biological Activities

The this compound macrodiolide lactone family exhibits a range of biological effects, most notably immunosuppressive, cytotoxic, and antibacterial activities.

Immunosuppressive Activity

This compound and its analogues have demonstrated significant immunomodulatory properties. They inhibit the proliferation of immune cells in a dose-dependent manner and modulate the production of key cytokines.

Quantitative Data: Immunosuppressive Activity

| Compound | Assay | Target Cells | IC50 | Reference |

| Vermiculine (B1235402) | Lymphocyte Proliferation (Con A-stimulated) | Mouse Spleen Cells | Dose-dependent inhibition observed | [1] |

| Vermiculine | Lymphocyte Proliferation (LPS-stimulated) | Mouse Spleen Cells | Dose-dependent inhibition observed | [1] |

| Vermiculine | Mixed Lymphocyte Reaction (MLR) | Mouse Spleen Cells | Dose-dependent inhibition observed | [1] |

A key finding is that this compound's immunosuppressive mechanism appears to be distinct from that of cyclosporine A (CsA), a widely used immunosuppressant.[1] Vermiculine is less inhibitory towards IL-2 gene expression and synthesis compared to CsA, but shows comparable suppression of IL-10 production and is more potent in inhibiting nitric oxide (NO) synthesis.[1] This suggests that this compound may offer a different therapeutic approach for managing immune responses.

Cytotoxic Activity

Members of the this compound family have shown cytotoxic effects against various cancer cell lines. Synthetic modifications of the this compound scaffold have led to the development of analogues with enhanced selectivity for cancer cells and reduced toxicity towards normal cells.[2]

Quantitative Data: Cytotoxic Activity

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| Vermiculine Analogue 1 | Various | Cancer | Data not specified, but enhanced selectivity observed | [2] |

| Vermiculine Analogue 2 | Various | Cancer | Data not specified, but enhanced selectivity observed | [2] |

Note: While specific IC50 values for a broad panel of cancer cell lines are not detailed in the available literature, studies confirm the cytotoxic potential and the successful generation of analogues with improved cancer cell selectivity.[2]

Antibacterial Activity

This compound has been reported to possess antibacterial properties.[3] However, detailed quantitative data on its minimum inhibitory concentrations (MICs) against a wide range of bacterial strains are not extensively documented in recent literature.

Quantitative Data: Antibacterial Activity

| Compound | Bacterial Strain | MIC | Reference |

| Vermiculine | Various | Not specified | [3] |

Note: Further research is required to fully characterize the antibacterial spectrum and potency of the this compound macrodiolide lactone family.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are generalized protocols for key assays used in the evaluation of the this compound family's biological activities.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its analogues) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Lymphocyte Proliferation Assay

This assay measures the ability of lymphocytes to proliferate in response to a mitogenic stimulus, providing an indication of the immunosuppressive potential of a compound.

Protocol:

-

Cell Isolation: Isolate splenocytes from mice and prepare a single-cell suspension.

-

Cell Seeding: Plate the splenocytes in a 96-well plate at a density of 2 x 10^5 cells per well.

-

Compound and Mitogen Treatment: Add various concentrations of the test compound along with a T-cell mitogen (e.g., Concanavalin A) or a B-cell mitogen (e.g., Lipopolysaccharide).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

-

Proliferation Measurement: Add a proliferation indicator, such as [3H]-thymidine or a non-radioactive alternative like BrdU or CFSE, for the final 18 hours of incubation.

-

Data Acquisition: Harvest the cells and measure the incorporation of the proliferation indicator using a scintillation counter (for [3H]-thymidine) or a flow cytometer/microplate reader (for BrdU/CFSE).

-

Data Analysis: Calculate the percentage of inhibition of proliferation relative to the mitogen-stimulated control and determine the IC50 value.

Signaling Pathway Modulation

A significant breakthrough in understanding the mechanism of action of the this compound family is the discovery of their ability to modulate the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway.

cGAS-STING Pathway

The cGAS-STING pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon activation, this pathway triggers the production of type I interferons and other pro-inflammatory cytokines.

Recent studies have revealed that this compound and its synthetic analogues can impair the cGAS-STING pathway.[2] The initial mechanistic characterization suggests that these compounds may function by disrupting the interaction between STING and TBK1 (TANK-binding kinase 1), a crucial step in the downstream signaling cascade.[2]

Caption: Inhibition of the cGAS-STING pathway by this compound analogues.

The ability of the this compound family to inhibit this key innate immune pathway highlights their potential as a novel class of immunosuppressive and anti-inflammatory agents. Further research is warranted to explore their therapeutic applications in autoimmune diseases and other inflammatory conditions where the cGAS-STING pathway is pathologically activated.

Conclusion

The this compound macrodiolide lactone family represents a promising class of natural products with significant therapeutic potential. Their unique core structure, coupled with their potent immunosuppressive and cytotoxic activities, makes them an attractive scaffold for the development of new drugs. The discovery of their inhibitory effect on the cGAS-STING signaling pathway opens up new avenues for therapeutic intervention in a range of diseases. Future research should focus on elucidating the precise molecular mechanisms of action, expanding the structure-activity relationship studies to generate more potent and selective analogues, and conducting preclinical and clinical studies to evaluate their safety and efficacy.

References

The Vermiculin Enigma: A Technical Guide to Its Putative Biosynthesis in Penicillium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vermiculin, a macrodiolide antibiotic produced by the filamentous fungus Penicillium vermiculatum, has attracted scientific interest due to its unique structure and biological activity. As a member of the polyketide family, its biosynthesis is orchestrated by a series of enzymatic reactions, starting from simple acyl-CoA precursors. While the complete biosynthetic pathway of this compound has not been fully elucidated, existing research on its precursors and analogous fungal polyketides provides a solid foundation for proposing a putative pathway. This technical guide synthesizes the current understanding and provides a framework for future research aimed at unraveling the genetic and enzymatic machinery behind this compound production.

The biosynthesis of this compound is influenced by environmental factors, with carbon and nitrogen sources, as well as the concentrations of iron and copper ions, playing a regulatory role in its production[1]. Studies have also identified key intermediates, suggesting a stepwise assembly and modification process. Biotransformation experiments have indicated that vermiculinic acid is a direct precursor to this compound, and that vermiculic acid is a precursor to vermiculinic acid[2]. This provides crucial clues to the later steps of the biosynthetic pathway.

Proposed Biosynthetic Pathway of this compound

Based on the structure of this compound and the identified precursors, a hypothetical biosynthetic pathway can be proposed. This pathway likely involves a non-reducing polyketide synthase (NR-PKS) and a series of tailoring enzymes.

Polyketide Chain Assembly

The biosynthesis is initiated by a Type I NR-PKS. This multienzymatic complex catalyzes the iterative condensation of a starter unit (likely acetyl-CoA) with several extender units (malonyl-CoA) to form a linear poly-β-keto chain. The domain architecture of this PKS would minimally include a Ketosynthase (KS), Acyltransferase (AT), and an Acyl Carrier Protein (ACP) domain. Additional domains such as a Product Template (PT) domain may be involved in controlling the initial cyclization of the polyketide chain.

Formation of α-Pyrone and Side Chain

Following the assembly of the polyketide chain, intramolecular cyclization would lead to the formation of an α-pyrone ring, a common moiety in fungal polyketides[3][4][5]. The remaining portion of the polyketide chain would form the side chain that undergoes further modifications.

Tailoring Reactions

A series of post-PKS modifications, catalyzed by tailoring enzymes encoded within the same gene cluster, are necessary to convert the initial polyketide product into this compound. These reactions likely include:

-

Oxidation: Hydroxylation and other oxidative modifications are common in polyketide biosynthesis and are likely involved in forming the keto and hydroxyl groups present in vermiculic and vermiculinic acids. These reactions are typically catalyzed by cytochrome P450 monooxygenases or other oxidoreductases.

-

Reduction: Ketoreductase (KR) domains within the PKS or standalone reductase enzymes may be responsible for reducing specific keto groups to hydroxyl groups.

-

Dimerization and Lactonization: The final step involves the dimerization of two modified polyketide monomers and subsequent lactonization to form the characteristic 16-membered macrodiolide ring of this compound. This complex step could be catalyzed by a dedicated cyclase or thioesterase with cyclization capabilities.

The proposed pathway, starting from the polyketide chain and proceeding through the identified precursors, is depicted in the following diagram:

Caption: Proposed biosynthetic pathway of this compound in Penicillium.

Data Presentation

Currently, there is a lack of specific quantitative data in the literature regarding the biosynthesis of this compound. To facilitate future research, the following tables provide a template for organizing key quantitative data that should be collected.

Table 1: Production Titers of this compound and Precursors under Different Culture Conditions

| Culture Condition | This compound (mg/L) | Vermiculinic Acid (mg/L) | Vermiculic Acid (mg/L) |

| Carbon Source | |||

| Glucose (2%) | |||

| Sucrose (2%) | |||

| Lactose (2%) | |||

| Nitrogen Source | |||

| Sodium Nitrate (0.2%) | |||

| Peptone (1%) | |||

| Yeast Extract (1%) | |||

| Metal Ion Conc. | |||

| Fe³⁺ (1 µM) | |||

| Fe³⁺ (10 µM) | |||

| Cu²⁺ (1 µM) | |||

| Cu²⁺ (10 µM) |

Table 2: Kinetic Parameters of Key Biosynthetic Enzymes (Hypothetical)

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | V_max_ (µmol/min/mg) |

| This compound PKS | Acetyl-CoA | |||

| Malonyl-CoA | ||||

| Vermiculic Acid Oxidase | Vermiculic Acid | |||

| This compound Dimerase/Lactonase | Vermiculinic Acid |

Experimental Protocols

The following are generalized protocols adapted from studies on other fungal polyketides that can be applied to investigate the biosynthesis of this compound.

Protocol 1: Identification of the this compound Biosynthetic Gene Cluster

A key step in elucidating the pathway is the identification of the gene cluster responsible for this compound biosynthesis.

Workflow for Gene Cluster Identification

Caption: Workflow for identifying the this compound biosynthetic gene cluster.

Methodology:

-

Genomic DNA Extraction: High-quality genomic DNA is extracted from a pure culture of P. vermiculatum.

-

Whole Genome Sequencing: The genome is sequenced using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to achieve a high-quality assembly.

-

Genome Assembly and Annotation: The sequencing reads are assembled into a draft genome, and genes are predicted and functionally annotated.

-

Bioinformatic Analysis: The assembled genome is analyzed using tools like antiSMASH to identify secondary metabolite biosynthetic gene clusters (BGCs).

-

Candidate Gene Cluster Identification: BGCs containing a non-reducing polyketide synthase (NR-PKS) are prioritized as potential candidates for the this compound gene cluster. The presence of genes encoding tailoring enzymes such as oxidoreductases and cyclases within the cluster would provide further evidence.

Protocol 2: Gene Knockout to Confirm a Candidate Gene Cluster

To functionally validate a candidate gene cluster, a gene knockout experiment targeting the core PKS gene can be performed.

Methodology:

-

Construct a Gene Knockout Cassette: A deletion cassette is constructed containing a selectable marker (e.g., hygromycin resistance gene) flanked by homologous regions upstream and downstream of the target PKS gene.

-

Protoplast Transformation: Protoplasts of P. vermiculatum are prepared by enzymatic digestion of the fungal cell wall. The gene knockout cassette is then introduced into the protoplasts using a method like PEG-mediated transformation.

-

Selection and Screening of Transformants: The transformed protoplasts are regenerated on a selective medium containing the appropriate antibiotic. Colonies that grow are then screened by PCR to confirm the successful replacement of the target PKS gene with the knockout cassette.

-

Metabolite Analysis: The wild-type and knockout mutant strains are cultured under conditions known to induce this compound production. The culture extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to compare their metabolite profiles. The absence of this compound and its precursors in the knockout mutant would confirm the involvement of the targeted gene cluster in its biosynthesis.

Protocol 3: Heterologous Expression of the PKS Gene

To characterize the function of the PKS and identify its direct product, the PKS gene can be heterologously expressed in a suitable host.

Methodology:

-

Cloning the PKS Gene: The full-length PKS gene is amplified from the genomic DNA of P. vermiculatum and cloned into an expression vector under the control of an inducible promoter.

-

Host Transformation: The expression vector is introduced into a well-characterized fungal host, such as Aspergillus nidulans or a strain of Penicillium rubens engineered for low endogenous secondary metabolite production[6].

-

Induction of Gene Expression and Metabolite Extraction: The transformed host is cultured under conditions that induce the expression of the PKS gene. The culture is then extracted to isolate the produced metabolites.

-

Structural Elucidation of the Product: The structure of the major product is determined using spectroscopic techniques such as NMR and mass spectrometry to confirm that it is the expected polyketide backbone of this compound.

Conclusion

While the complete biosynthetic pathway of this compound in Penicillium remains to be definitively elucidated, the available evidence provides a strong basis for a proposed pathway involving a non-reducing polyketide synthase and subsequent tailoring enzymes. The experimental protocols outlined in this guide offer a roadmap for researchers to identify the this compound biosynthetic gene cluster, characterize the functions of the involved enzymes, and ultimately piece together the entire biosynthetic puzzle. A thorough understanding of this pathway will not only be of fundamental scientific interest but could also open avenues for the bioengineering of novel this compound analogs with improved therapeutic properties.

References

- 1. Regulation of biosynthesis of this compound and vermistatin in Penicillium vermiculatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of aliphatic acids in the biosynthesis of this compound in penicillium vermiculatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of a Polyketide Synthase Involved in Sorbicillin Biosynthesis by Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reconciliation and evolution of Penicillium rubens genome-scale metabolic networks–What about specialised metabolism? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Immunoregulatory Properties of Vermiculin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vermiculin, a macrocyclic aglycosidic dilactone derived from Penicillium vermiculatum, has demonstrated significant immunoregulatory properties. This technical guide provides a comprehensive overview of the existing research on this compound, focusing on its immunosuppressive effects on various immune cell populations and its potential therapeutic applications. This document summarizes key quantitative data, details experimental methodologies, and visualizes the known biological pathways and experimental workflows. The findings suggest that this compound is a potent immunomodulatory agent with a distinct mechanism of action compared to established immunosuppressants like cyclosporine A, indicating its potential as a standalone or combination therapy in transplantation and autoimmune diseases.

Introduction

The search for novel immunomodulatory compounds with improved efficacy and safety profiles is a continuous endeavor in drug development. This compound, a secondary metabolite of the fungus Penicillium vermiculatum, has emerged as a promising candidate due to its potent immunosuppressive activities.[1] In vitro and in vivo studies have elucidated its inhibitory effects on key cellular and molecular components of the immune system. This guide aims to consolidate the available scientific data on this compound to serve as a technical resource for researchers and professionals in the field.

In Vitro Immunoregulatory Effects

Inhibition of Lymphocyte Proliferation

This compound exhibits a dose-dependent inhibitory effect on the proliferation of both T and B lymphocytes.[1] This has been demonstrated in studies using mouse spleen cells stimulated with mitogens specific for different lymphocyte populations.

Data Presentation:

| Cell Type | Mitogen | This compound Concentration | Proliferation Inhibition (%) |

| Mouse Spleen Cells | Concanavalin A (Con A) (T-cell mitogen) | Dose-dependent | Data not available |

| Mouse Spleen Cells | Lipopolysaccharide (LPS) (B-cell mitogen) | Dose-dependent | Data not available |

| Mouse Spleen Cells | Irradiated allogeneic cells | Dose-dependent | Data not available |

Quantitative data on the percentage of inhibition at specific concentrations and IC50 values are not available in the reviewed literature.

Experimental Protocols:

Lymphocyte Proliferation Assay

-

Cell Preparation: Single-cell suspensions of mouse spleen cells are prepared.

-

Culture Setup: Cells are cultured in 96-well plates in appropriate culture medium.

-

Stimulation: Cells are stimulated with either Concanavalin A (for T-cell proliferation), bacterial lipopolysaccharide (for B-cell proliferation), or irradiated allogeneic cells (for mixed lymphocyte reaction).

-

This compound Treatment: Various concentrations of this compound are added to the cultures at the time of stimulation.

-

Proliferation Measurement: After a defined incubation period (typically 48-72 hours), cell proliferation is assessed by measuring the incorporation of a labeled nucleotide, such as ³H-thymidine, or using a colorimetric assay like the MTT assay.

Visualization:

Inhibition of Cytokine Production

This compound has been shown to inhibit the production of both Th1 and Th2 cytokines in a dose-dependent manner.[1] This broad-spectrum cytokine suppression highlights its potential to modulate a wide range of immune responses.

Data Presentation:

| Cytokine | Type | This compound Effect |

| Interleukin-2 (IL-2) | Th1 | Dose-dependent inhibition |

| Interferon-gamma (IFN-γ) | Th1 | Dose-dependent inhibition |

| Interleukin-4 (IL-4) | Th2 | Dose-dependent inhibition |

| Interleukin-10 (IL-10) | Th2 | Dose-dependent inhibition |

Specific concentrations of this compound and the corresponding percentage of cytokine inhibition are not detailed in the available literature.

Experimental Protocols:

Cytokine Production Assay

-

Cell Culture: Mouse spleen cells are cultured and stimulated with a T-cell mitogen like Concanavalin A.

-

This compound Treatment: Different concentrations of this compound are added to the cell cultures.

-

Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), the cell culture supernatants are collected.

-

Cytokine Quantification: The concentration of specific cytokines (IL-2, IFN-γ, IL-4, IL-10) in the supernatants is measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

Visualization:

Suppression of Macrophage Activity

This compound also modulates the function of macrophages, key cells of the innate immune system. It has been observed to suppress the production of nitric oxide (NO) by activated macrophages.[1]

Data Presentation:

| Cell Type | Effector Molecule | This compound Effect |

| Activated Macrophages | Nitric Oxide (NO) | Dose-dependent suppression |

Quantitative data on the IC50 for NO suppression is not available in the reviewed literature.

Experimental Protocols:

Nitric Oxide Production Assay

-

Macrophage Culture: A macrophage cell line or primary macrophages are cultured in vitro.

-

Activation: The macrophages are activated with stimulants such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

-

This compound Treatment: The activated macrophages are treated with varying concentrations of this compound.

-

NO Measurement: After a set incubation period, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

In Vivo Immunosuppressive Effects

Prolongation of Allograft Survival

The immunosuppressive properties of this compound observed in vitro translate to significant effects in vivo. In a mouse model of skin allotransplantation, treatment with this compound prolonged the survival of skin allografts.[1]

Data Presentation:

| Treatment Group | Mean Graft Survival (Days) |

| Control (untreated) | Data not available |

| This compound | Prolonged survival |

| Cyclosporine A (CsA) | Prolonged survival |

| This compound + CsA | Significantly more enhanced survival than either drug alone |

Specific mean survival times and statistical significance are not provided in the available literature.

Experimental Protocols:

Mouse Skin Allograft Model

-

Animals: Two strains of mice with a major histocompatibility complex (MHC) mismatch are used as donors and recipients.

-

Grafting Procedure: A full-thickness skin graft from the donor mouse is transplanted onto the recipient mouse.

-

Immunosuppressive Treatment: Recipient mice are treated with this compound, cyclosporine A, a combination of both, or a vehicle control, typically starting from the day of transplantation for a defined period.

-

Graft Survival Assessment: The grafts are monitored daily for signs of rejection (e.g., inflammation, necrosis). The day of complete graft rejection is recorded as the survival endpoint.

Visualization:

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its immunoregulatory effects have not been fully elucidated in the available literature. However, comparisons with cyclosporine A (CsA) suggest a distinct mechanism of action.[1] While CsA is known to inhibit calcineurin, leading to a reduction in IL-2 gene expression, this compound was found to be less inhibitory for IL-2 gene expression and synthesis.[1] Conversely, this compound was more potent in inhibiting nitric oxide synthesis than CsA.[1] These differences suggest that this compound does not target the calcineurin pathway, pointing towards a novel mechanism of immunosuppression that warrants further investigation.

Conclusion and Future Directions

This compound is a potent immunoregulatory compound with a broad range of immunosuppressive activities, including the inhibition of T and B cell proliferation, suppression of Th1 and Th2 cytokine production, and modulation of macrophage function. Its efficacy in prolonging allograft survival in vivo, particularly in combination with cyclosporine A, highlights its therapeutic potential. The distinct mechanism of action compared to established immunosuppressants suggests that this compound could be a valuable addition to the arsenal (B13267) of drugs used to treat immune-mediated diseases and prevent transplant rejection.

Future research should focus on:

-

Elucidating the molecular target and signaling pathways of this compound to fully understand its mechanism of action.

-

Conducting detailed dose-response studies to determine the IC50 values for its various in vitro effects.

-

Performing comprehensive preclinical in vivo studies to evaluate its efficacy and safety profile in different models of autoimmune disease and transplantation.

-

Investigating the synergistic effects with other immunosuppressive agents to develop more effective and safer combination therapies.

The exploration of this compound's immunoregulatory properties holds significant promise for the development of new therapeutic strategies for a variety of immune-related disorders.

References

Unveiling the Antineoplastic Potential of Vermiculin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vermiculin, a macrodiolide antibiotic isolated from Penicillium vermiculatum, has been identified as a compound with potential antineoplastic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer activity, drawing from available scientific literature. The document details its mechanism of action, summarizes key experimental findings, and provides detailed protocols for relevant assays. This guide is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Core Concepts: Antineoplastic Activity of this compound

Early studies have characterized this compound as a cytotoxic agent with effects on fundamental cellular processes. Research on HeLa cells has indicated that this compound interferes with the biosynthesis of DNA, RNA, and proteins.[1] Furthermore, it has been observed to affect mitosis, suggesting a mechanism that disrupts cell division.[1] While specific quantitative data on its potency, such as IC50 values, remain limited in publicly accessible literature, the initial findings warrant further investigation into its potential as an anticancer compound. Compounds isolated from the Penicillium genus are recognized for their diverse and potent biological activities, including significant cytotoxic effects against various cancer cell lines.[2][3][4]

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the cited literature, a comprehensive data table cannot be constructed at this time. The primary available data from historical studies on HeLa cells is qualitative, indicating an inhibitory effect on macromolecular biosynthesis and mitosis.[1] For context, other secondary metabolites from Penicillium species have demonstrated significant anticancer activity with IC50 values in the low microgram per milliliter range against cell lines such as HeLa.[5]

Mechanism of Action

Based on the observation that this compound affects mitosis, a plausible, though not definitively proven, mechanism of action is the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division. Many successful anticancer drugs target tubulin, the protein subunit of microtubules, by either inhibiting its polymerization or stabilizing the microtubules, ultimately leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.

The proposed mechanism for this compound's antineoplastic activity is the inhibition of tubulin polymerization. This disruption of microtubule formation would lead to a cascade of cellular events culminating in apoptotic cell death.

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound's antineoplastic activity.

Experimental Protocols

To investigate the antineoplastic activity of this compound, a series of standard in vitro assays can be employed. The following protocols provide a framework for assessing its cytotoxicity, and its effects on apoptosis and the cell cycle.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Workflow Diagram:

Caption: Workflow for determining cell viability using the MTT assay.

Detailed Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Logical Relationship Diagram:

Caption: Interpretation of Annexin V/PI apoptosis assay results.

Detailed Methodology:

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X binding buffer.

-

Staining: Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm, and excite propidium iodide at 488 nm and measure emission at >670 nm.

-

Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Workflow Diagram:

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Detailed Methodology:

-

Cell Treatment: Treat cells with this compound at various concentrations for a specific duration (e.g., 24 hours).

-

Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase would support the hypothesis of a microtubule-destabilizing mechanism.

Conclusion

This compound presents an intriguing starting point for further investigation into novel antineoplastic agents. The preliminary evidence suggesting its interference with mitosis highlights a promising, albeit currently underexplored, mechanism of action. The experimental protocols outlined in this guide provide a robust framework for elucidating the specific cytotoxic profile and molecular mechanisms of this compound. Future research should focus on obtaining definitive quantitative data, such as IC50 values across a panel of cancer cell lines, and on validating the proposed mechanism of action through direct assays of tubulin polymerization and detailed molecular studies of the apoptotic and cell cycle pathways. Such studies will be crucial in determining the true therapeutic potential of this compound in the field of oncology.

References

- 1. Characterization of the cytotoxic activity of vermiculine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Penicillium spp.: prolific producer for harnessing cytotoxic secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer and antibacterial secondary metabolites from the endophytic fungus Penicillium sp. CAM64 against multi-drug resistant Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Vermiculin: A Technical Guide to its Immunomodulatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vermiculin is a macrocyclic dilactone antibiotic isolated from the fungus Penicillium vermiculatum.[1] Emerging research has identified its potential as an immunomodulatory agent, demonstrating a capacity to suppress various functions of immune cells. This technical guide provides a comprehensive overview of the currently understood mechanism of action of this compound on immune cells, based on available scientific literature. It is intended to serve as a resource for researchers in immunology and drug development, offering insights into the experimental basis of this compound's effects and outlining potential avenues for future investigation.

Core Mechanism of Action on Immune Cells

Based on in vitro studies, this compound exhibits a dose-dependent inhibitory effect on several key aspects of both innate and adaptive immunity. Its mechanism appears to be distinct from that of the well-characterized immunosuppressant, Cyclosporin A (CsA).[1]

Effects on Lymphocyte Proliferation

This compound has been shown to inhibit the proliferation of both T-lymphocytes and B-lymphocytes. Specifically, it suppresses the proliferation of mouse spleen cells stimulated with:

-

Concanavalin A (Con A): A mitogen that primarily stimulates T-cell proliferation.[1]

-

Bacterial lipopolysaccharide (LPS): A potent activator of B-cell proliferation.[1]

-

Irradiated allogeneic cells: In a mixed lymphocyte reaction (MLR), which mimics the T-cell response to foreign tissues.[1]

Effects on Cytokine Production

The immunomodulatory activity of this compound extends to the inhibition of cytokine production from T-helper (Th) cells. It has been observed to suppress the production of:

-

Th1 cytokines: Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are crucial for cell-mediated immunity.[1]

-

Th2 cytokines: Interleukin-4 (IL-4) and Interleukin-10 (IL-10), which are primarily involved in humoral immunity.[1]

Interestingly, when compared to Cyclosporin A, this compound is less inhibitory for IL-2 gene expression and synthesis, but comparably suppressive for IL-10 production, suggesting a different point of intervention in the cytokine production pathways.[1]

Effects on Macrophage Activity

This compound also impacts the function of macrophages, key cells of the innate immune system. It has been demonstrated to suppress the production of nitric oxide (NO) by activated macrophages.[1] The inhibition of NO synthesis by this compound is reportedly more potent than that of Cyclosporin A.[1]

Quantitative Data

A comprehensive review of publicly available scientific literature did not yield specific quantitative data, such as IC50 values, for the immunosuppressive effects of this compound. The primary research available describes these effects in a dose-dependent manner but does not provide specific concentrations for 50% inhibition. The following table outlines the types of quantitative data that are essential for a thorough understanding of this compound's potency and would be the subject of further investigation.

| Parameter | Immune Cell Type | Stimulant | Measured Effect | IC50 Value |

| Cell Proliferation | Mouse Splenocytes (T-cells) | Concanavalin A | Inhibition of Proliferation | Data Not Available |

| Cell Proliferation | Mouse Splenocytes (B-cells) | Lipopolysaccharide | Inhibition of Proliferation | Data Not Available |

| Cytokine Production | T-helper 1 (Th1) cells | Mitogen/Antigen | Inhibition of IL-2 production | Data Not Available |

| Cytokine Production | T-helper 1 (Th1) cells | Mitogen/Antigen | Inhibition of IFN-γ production | Data Not Available |

| Cytokine Production | T-helper 2 (Th2) cells | Mitogen/Antigen | Inhibition of IL-4 production | Data Not Available |

| Cytokine Production | T-helper 2 (Th2) cells | Mitogen/Antigen | Inhibition of IL-10 production | Data Not Available |

| Nitric Oxide Production | Macrophages | Activating Agent (e.g., LPS) | Inhibition of NO production | Data Not Available |

Potential Signaling Pathways Modulated by this compound

While the precise molecular targets and signaling pathways affected by this compound have not been elucidated in the available literature, its observed effects on lymphocyte proliferation and cytokine production suggest potential interactions with key signaling cascades that regulate these processes. The following diagrams illustrate major signaling pathways commonly involved in immune cell activation and immunosuppression, which represent plausible, yet hypothetical , targets for this compound's action. Further research is required to confirm the involvement of any of these pathways.

The Calcineurin-NFAT pathway is a critical signaling cascade in T-lymphocytes that is activated upon T-cell receptor (TCR) engagement. Activation of this pathway leads to the transcription of key cytokines, including IL-2, which promotes T-cell proliferation. The immunosuppressive drug Cyclosporin A targets calcineurin. Since this compound shows a different inhibitory profile for IL-2 production compared to CsA, it may interact with this pathway at a different point, or it may act through an entirely different mechanism.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammatory and immune responses. In macrophages, activation of NF-κB by stimuli like LPS leads to the expression of genes encoding pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS), which produces nitric oxide. This compound's ability to inhibit NO production in macrophages suggests a potential interference with the NF-κB signaling pathway.

Experimental Protocols

The following are generalized protocols for the key in vitro experiments used to characterize the immunosuppressive effects of compounds like this compound. The specific concentrations, incubation times, and reagents would need to be optimized for this compound.

T-Cell Proliferation Assay (Representative Protocol)

This assay measures the ability of a compound to inhibit the proliferation of T-lymphocytes in response to a mitogenic stimulus.

Methodology:

-

Cell Isolation: Spleens are harvested from mice (e.g., BALB/c or C57BL/6), and a single-cell suspension of splenocytes is prepared by mechanical disruption and filtration. Red blood cells are lysed using a suitable buffer.

-

Cell Culture: Splenocytes are washed, resuspended in complete culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, antibiotics, and 2-mercaptoethanol), and seeded into 96-well microtiter plates at a density of approximately 2 x 10^5 cells per well.

-

Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium, is added to the wells at various concentrations. A vehicle control (solvent alone) is also included.

-

Stimulation: A T-cell mitogen, such as Concanavalin A (e.g., at 2.5 µg/mL), is added to the wells to induce proliferation. Unstimulated control wells are also included.

-

Incubation: The plates are incubated at 37°C in a humidified 5% CO2 atmosphere for 48 to 72 hours.

-

Proliferation Measurement:

-

[³H]-Thymidine Incorporation: 18-24 hours before the end of the incubation period, 1 µCi of [³H]-thymidine is added to each well. The cells are then harvested onto glass fiber filters, and the amount of incorporated radioactivity is measured using a liquid scintillation counter.

-

CFSE Staining: Alternatively, cells can be pre-labeled with Carboxyfluorescein succinimidyl ester (CFSE) before culture. Proliferation is measured by the dilution of the fluorescent dye in daughter cells, analyzed by flow cytometry.

-

-

Data Analysis: The results are expressed as counts per minute (CPM) or as a percentage of the proliferation of the stimulated control cells. The IC50 value, the concentration of this compound that causes 50% inhibition of proliferation, can be calculated from the dose-response curve.

Macrophage Cytokine and Nitric Oxide Production Assay (Representative Protocol)

This assay is designed to assess the effect of a compound on the production of inflammatory mediators by macrophages.

Methodology:

-

Cell Culture: A macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages are seeded into 24-well plates at a density of approximately 5 x 10^5 cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

-

Stimulation: Macrophages are stimulated with an activating agent, typically LPS (e.g., at 1 µg/mL), to induce the production of cytokines and nitric oxide. Unstimulated control wells are also included.

-

Incubation: The plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Supernatant Collection: After incubation, the cell culture supernatants are collected and centrifuged to remove any cellular debris.

-

Nitric Oxide Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the supernatants is measured using the Griess reagent system according to the manufacturer's instructions. Absorbance is read at 540 nm, and the nitrite concentration is determined from a standard curve.

-

Cytokine Measurement: The concentrations of specific cytokines (e.g., IL-6, TNF-α) in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Data Analysis: The results are expressed as the concentration of the mediator (e.g., in µM for nitrite or pg/mL for cytokines). The percentage of inhibition of production compared to the stimulated control is calculated for each concentration of this compound, and an IC50 value can be determined.

Conclusion and Future Directions

This compound has demonstrated significant immunosuppressive properties in vitro, affecting the proliferation and function of key immune cells, including T-cells, B-cells, and macrophages. Its distinct profile compared to Cyclosporin A suggests a novel mechanism of action that warrants further investigation.

The advancement of this compound as a potential therapeutic agent is currently hampered by a lack of detailed public data on its potency (IC50 values) and its precise molecular targets. Future research should prioritize:

-

Determination of IC50 values: Establishing the precise concentrations at which this compound inhibits various immune cell functions is crucial for understanding its therapeutic potential.

-

Identification of Molecular Targets: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening can help identify the specific proteins or cellular components with which this compound interacts.

-

Elucidation of Signaling Pathways: In-depth studies are needed to determine which of the key immune signaling pathways (e.g., Calcineurin-NFAT, NF-κB, MAPK, JAK-STAT) are modulated by this compound. This will provide a more complete picture of its mechanism of action.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models of autoimmune diseases and transplantation are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound.

A thorough understanding of these aspects will be critical in determining the potential of this compound as a novel immunosuppressive drug for the treatment of a range of immune-mediated disorders.

References

The Discovery and Isolation of Vermiculin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vermiculin, a macrocyclic dilactone antibiotic, has demonstrated a compelling profile of biological activities since its discovery. Isolated from the filamentous fungus Penicillium vermiculatum, this natural product has attracted interest for its potent antiprotozoal, antibacterial, cytotoxic, and notably, its immunomodulatory properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development. The document details experimental protocols for the fermentation of the producing organism and the subsequent extraction and purification of the compound. Furthermore, it consolidates quantitative data on its physicochemical properties and biological activities, and presents a putative signaling pathway for its immunomodulatory effects based on current understanding.

Introduction

Natural products remain a cornerstone of drug discovery, providing complex and biologically active scaffolds for therapeutic development. Among the vast array of fungal secondary metabolites, this compound stands out for its unique structure and diverse bioactivities. First isolated from Penicillium vermiculatum, this compound is a 16-membered macrocyclic diolide. Its discovery has spurred further investigation into its potential as a lead compound, particularly in the realm of immunology, where it exhibits effects distinct from established immunosuppressants like cyclosporine. This whitepaper aims to provide a detailed technical guide on the core aspects of this compound research, from its microbial production to its biological effects.

Discovery and Producing Organism

This compound was first discovered as a crystalline antibiotic produced by the fungus Penicillium vermiculatum DANGEARD.[1] This fungus is a member of the genus Penicillium, a large and ubiquitous group of ascomycetous fungi known for producing a wide array of secondary metabolites, including the historically significant antibiotic penicillin.

The producing strain, Penicillium vermiculatum, can be isolated from various environmental sources, such as soil. For production purposes, the fungus is typically cultured on a suitable nutrient medium, such as a modified Czapek-Dox broth, under controlled fermentation conditions to optimize the yield of this compound.

Fermentation and Isolation

The production of this compound is achieved through submerged fermentation of Penicillium vermiculatum. The following sections detail the experimental protocols for the cultivation of the fungus and the subsequent isolation and purification of this compound.

Fermentation Protocol

A two-stage fermentation process is typically employed for the production of this compound, involving a seed culture followed by a larger production culture.

3.1.1. Media Preparation

-

Seed Culture Medium (Modified Czapek-Dox Broth):

-

Sucrose: 30.0 g/L

-

Sodium Nitrate: 2.0 g/L

-

Dipotassium Phosphate: 1.0 g/L

-

Magnesium Sulfate (B86663) (MgSO₄·7H₂O): 0.5 g/L

-

Potassium Chloride: 0.5 g/L

-

Ferrous Sulfate (FeSO₄·7H₂O): 0.01 g/L

-

Dissolve in distilled water and sterilize by autoclaving at 121°C for 15 minutes.

-

-

Production Medium (Modified Czapek-Dox Broth with Additives):

-

Prepare the same basal medium as the seed culture.

-

After autoclaving and cooling, supplement with a filter-sterilized solution of copper sulfate (CuSO₄·5H₂O) to a final concentration that is optimized for this compound production.

-

Optionally, corn steep liquor can be added to enhance the biosynthesis of the metabolite.

-

3.1.2. Cultivation Procedure

-

Stock Culture Maintenance: Maintain Penicillium vermiculatum on Potato Dextrose Agar (PDA) slants.

-

Seed Culture: Inoculate a flask containing the seed culture medium with spores from a mature PDA culture. Incubate on a rotary shaker at a controlled temperature and agitation speed for 2-3 days.

-

Production Culture: Transfer the seed culture to a larger volume of the production medium. Continue fermentation under optimized conditions of temperature, pH, and aeration for several days. The biosynthesis of this compound is influenced by the concentration of metal ions such as Fe³⁺ and Cu²⁺.

Isolation and Purification Protocol

The isolation of this compound from the fermentation broth involves extraction and chromatographic purification.

3.2.1. Extraction

-

At the end of the fermentation, acidify the whole culture broth to a pH of approximately 3.0.

-

Extract the acidified broth with an equal volume of a suitable organic solvent, such as chloroform (B151607) or ethyl acetate. Repeat the extraction multiple times to ensure complete recovery of the compound.

-

Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.

3.2.2. Purification

-

Column Chromatography: Subject the crude extract to column chromatography on silica (B1680970) gel.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

Crystallization: Combine the fractions containing pure this compound and evaporate the solvent. The purified this compound can be obtained as a crystalline solid by recrystallization from a suitable solvent system, such as methanol-water.

The overall workflow for the isolation and purification of this compound is depicted in the following diagram:

Figure 1: General workflow for the isolation and purification of this compound.

Physicochemical and Spectroscopic Data